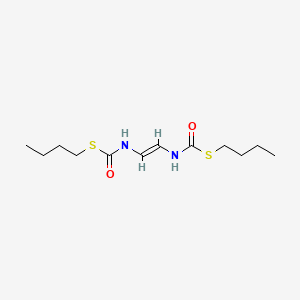
Di-n-butyl vinylenebis(thiocarbamate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-n-butyl vinylenebis(thiocarbamate) is an organosulfur compound belonging to the thiocarbamate family. Thiocarbamates are sulfur analogues of carbamates, where the oxygen atoms are replaced by sulfur atoms. These compounds are known for their versatility and have found applications in various fields, including agriculture, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Di-n-butyl vinylenebis(thiocarbamate) can be synthesized through several methods. One common approach involves the reaction of di-n-butylamine with carbon disulfide (CS₂) and an alkyl halide. The reaction typically proceeds under mild conditions and does not require a catalyst . Another method involves the use of isocyanides and sulfoxides in a one-pot synthesis, which allows for the direct conversion of N-formamides into thiocarbamates .
Industrial Production Methods
Industrial production of di-n-butyl vinylenebis(thiocarbamate) often involves large-scale reactions using readily available starting materials such as di-n-butylamine and carbon disulfide. The process is designed to be efficient and environmentally friendly, minimizing the use of hazardous reagents and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Di-n-butyl vinylenebis(thiocarbamate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocarbamate group into thiols.
Substitution: Nucleophilic substitution reactions can replace the alkyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium alkoxides for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiocarbamates .
Aplicaciones Científicas De Investigación
Di-n-butyl vinylenebis(thiocarbamate) has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of di-n-butyl vinylenebis(thiocarbamate) involves its ability to inhibit metal-dependent and sulfhydryl enzyme systems. This inhibition affects various biological processes, including fatty acid elongation and enzyme activity in fungi, bacteria, plants, and insects . The compound’s molecular targets include enzymes involved in these pathways, leading to its diverse biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Dithiocarbamates: These compounds have a similar structure but contain two sulfur atoms instead of one.
Thiocarbamates: Compounds like N,N-dimethylthiocarbamate share a similar thiocarbamate group but differ in their alkyl substituents.
Uniqueness
Di-n-butyl vinylenebis(thiocarbamate) is unique due to its specific alkyl groups and its ability to form stable complexes with transition metals. This property makes it particularly useful in coordination chemistry and industrial applications .
Propiedades
Número CAS |
73622-79-4 |
|---|---|
Fórmula molecular |
C12H22N2O2S2 |
Peso molecular |
290.5 g/mol |
Nombre IUPAC |
S-butyl N-[(E)-2-(butylsulfanylcarbonylamino)ethenyl]carbamothioate |
InChI |
InChI=1S/C12H22N2O2S2/c1-3-5-9-17-11(15)13-7-8-14-12(16)18-10-6-4-2/h7-8H,3-6,9-10H2,1-2H3,(H,13,15)(H,14,16)/b8-7+ |
Clave InChI |
ZDUQNQKBNZWKPZ-BQYQJAHWSA-N |
SMILES isomérico |
CCCCSC(=O)N/C=C/NC(=O)SCCCC |
SMILES canónico |
CCCCSC(=O)NC=CNC(=O)SCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


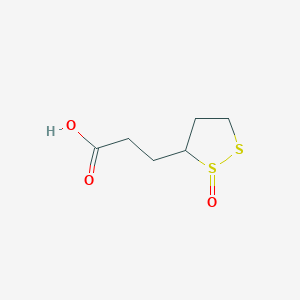
![2-[(2-Chloroethoxy)methyl]thiirane](/img/structure/B14461886.png)
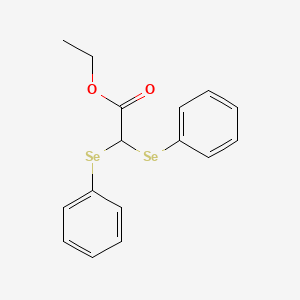

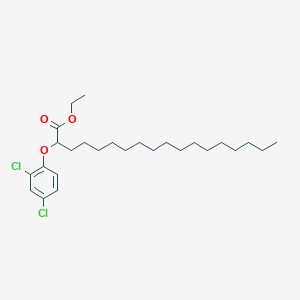
![4-Hydroxybenzo[pqr]tetraphen-5(4h)-one](/img/structure/B14461914.png)
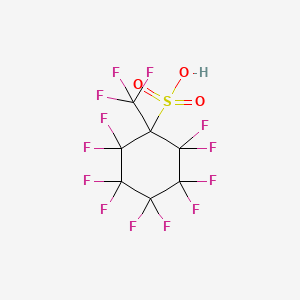

![5H-Benzo[7]annulene-5-carbonitrile](/img/structure/B14461922.png)
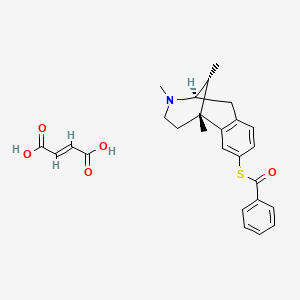
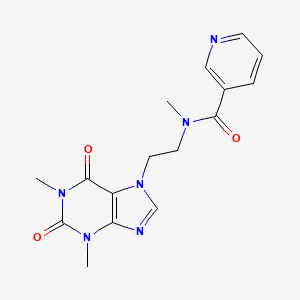
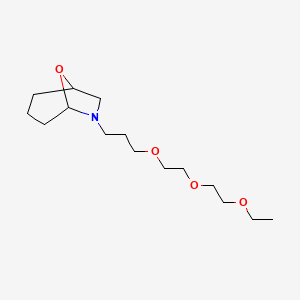
![[(Dimethylstannanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14461949.png)

